3-(2-chlorophenyl)-4-nitro-1H-pyrrole
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Overview
Description
3-(2-chlorophenyl)-4-nitro-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-chlorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-nitro-1H-pyrrole typically involves the reaction of 2-chlorobenzaldehyde with nitromethane in the presence of a base to form 2-chloro-β-nitrostyrene. This intermediate then undergoes cyclization with an amine, such as pyrrole, under acidic conditions to yield the target compound. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-4-nitro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF)
Cyclization: Acidic or basic catalysts, solvents like toluene or dichloromethane
Major Products Formed
Reduction: 3-(2-chlorophenyl)-4-amino-1H-pyrrole
Substitution: Various substituted pyrrole derivatives
Cyclization: Complex heterocyclic compounds
Scientific Research Applications
3-(2-chlorophenyl)-4-nitro-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-4-nitro-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-4-amino-1H-pyrrole: A reduced form of the target compound with different biological activities.
3-(2-chlorophenyl)-1H-pyrrole: Lacks the nitro group, resulting in different chemical reactivity and applications.
4-nitro-1H-pyrrole: Lacks the 2-chlorophenyl group, affecting its overall properties and uses.
Uniqueness
3-(2-chlorophenyl)-4-nitro-1H-pyrrole is unique due to the presence of both the 2-chlorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87388-45-2 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-nitro-1H-pyrrole |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-4-2-1-3-7(9)8-5-12-6-10(8)13(14)15/h1-6,12H |
InChI Key |
WWRJQRZVKPRYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
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